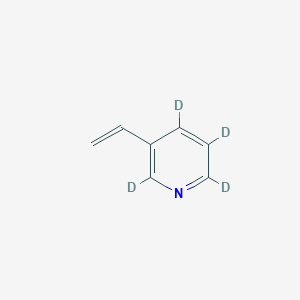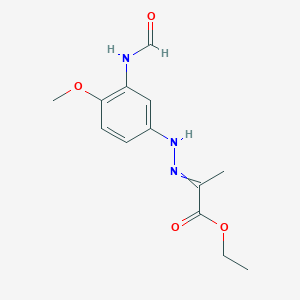
Temsirolimus Acetonide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Temsirolimus Acetonide (TAC) is a synthetic derivative of rapamycin, an antifungal and immunosuppressive macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus. TAC is a prodrug of the active form of rapamycin, temsirolimus, which has been used to treat a variety of diseases, such as cancer, organ transplantation, and autoimmune diseases. TAC is a promising new drug that has been studied for its potential to treat a variety of diseases, including cancer and autoimmune diseases.
科学的研究の応用
Cancer Immunotherapy Enhancement
Temsirolimus Acetonide has been shown to enhance anti-cancer immunity. It does this by inducing autophagy-mediated degradation of the secretion of small extracellular vesicle PD-L1 . This mechanism is crucial because it helps in inhibiting the binding of programmed death-ligand 1 (PD-L1) of tumor cells to the programmed death-1 (PD-1) of T cells, which is a significant pathway that cancer cells use to evade the immune system .
Metastatic Renal Cell Carcinoma Treatment
In the context of metastatic renal cell carcinoma (RCC), Temsirolimus Acetonide is compared with Everolimus for its effectiveness as a second-line treatment. The studies suggest that while the efficacy of Temsirolimus and Everolimus was not statistically significant in assessed outcomes, Everolimus is superior in overall survival (OS) . This indicates that Temsirolimus could be considered as an alternative treatment option in specific RCC cases.
Autophagy Induction
The compound’s ability to induce autophagy is a promising application in cancer treatment. Autophagy is a cellular process that can lead to the degradation of unnecessary or dysfunctional cellular components, and its induction is a strategy to combat cancer cell survival .
mTOR Inhibition
Temsirolimus Acetonide acts as an mTOR inhibitor. The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth, proliferation, motility, and survival. By inhibiting mTOR, Temsirolimus can slow down or stop the growth of cancer cells .
Cost-Effectiveness in Treatment
While not a direct application in scientific research, the cost-effectiveness of Temsirolimus Acetonide is an important consideration in its application. Studies comparing it with other treatments like Everolimus have been conducted to determine the most cost-effective options for patients .
Research Tool in Understanding Cancer Biology
Due to its specific action on cellular pathways, Temsirolimus Acetonide serves as a valuable research tool in understanding the biology of cancer. It helps researchers decipher the complex signaling pathways involved in cancer progression and the immune response to tumors .
特性
IUPAC Name |
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H91NO16/c1-35-19-15-14-16-20-36(2)47(69-11)31-43-24-22-41(7)59(68,76-43)53(64)54(65)60-26-18-17-21-44(60)55(66)74-48(32-45(61)37(3)28-40(6)51(63)52(71-13)50(62)39(5)27-35)38(4)29-42-23-25-46(49(30-42)70-12)75-56(67)58(10)33-72-57(8,9)73-34-58/h14-16,19-20,28,35,37-39,41-44,46-49,51-52,63,68H,17-18,21-27,29-34H2,1-13H3/t35-,37-,38-,39-,41-,42+,43+,44+,46-,47+,48+,49-,51-,52+,59-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGRYGCDSJUKRW-HXHLHDFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C5(COC(OC5)(C)C)C)C)C)O)OC)C)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](C(=CC=CC=C[C@H](C[C@H](C(=O)[C@@H]([C@@H](C(=C[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)C5(COC(OC5)(C)C)C)C)C)O)OC)C)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H91NO16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1070.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131668088 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

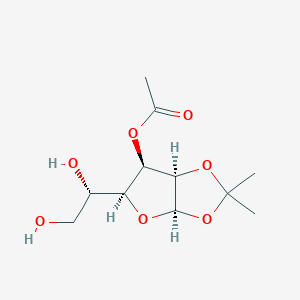

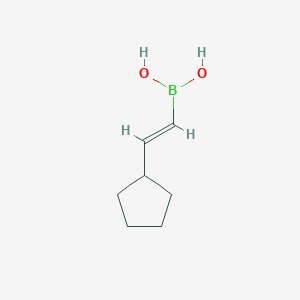
![Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate](/img/structure/B1140528.png)
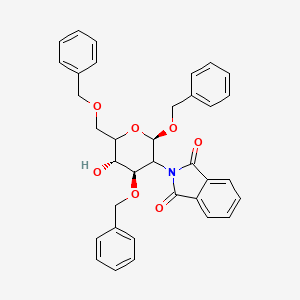
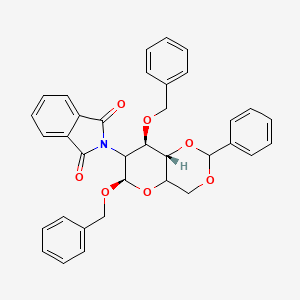
![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B1140532.png)
![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B1140533.png)
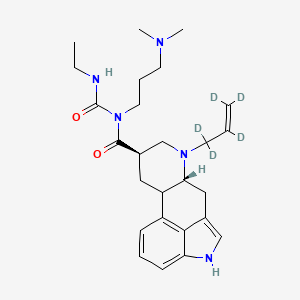
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)
![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)
